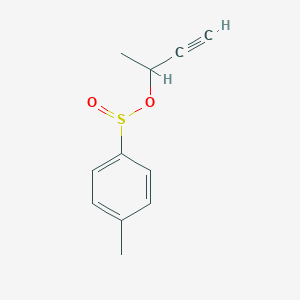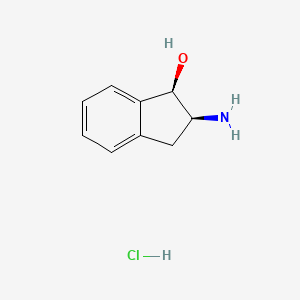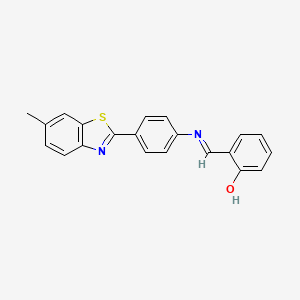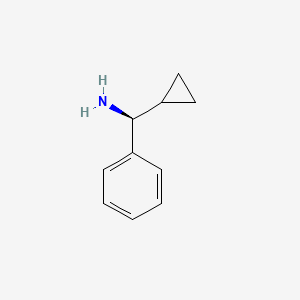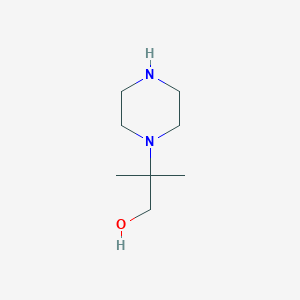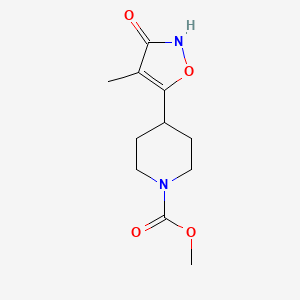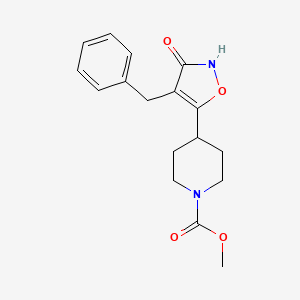
2-(Phenylethynyl)benzonitrile
描述
2-(Phenylethynyl)benzonitrile is an organic compound with the molecular formula C15H9N. It is characterized by a phenylethynyl group attached to a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2-(Phenylethynyl)benzonitrile can be synthesized through the palladium-catalyzed coupling of 2-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. The reaction involves the use of bis(triphenylphosphine)palladium(II) dichloride as a catalyst and copper(I) iodide as a co-catalyst. The reaction is carried out in the presence of triethylamine under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(Phenylethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H) are commonly used reducing agents.
Substitution: Strong nucleophiles such as sodium amide (NaNH2) are used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylethynyl group.
Reduction: Primary amines.
Substitution: Substituted benzonitrile derivatives.
科学研究应用
2-(Phenylethynyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and specialty chemicals
作用机制
The mechanism of action of 2-(Phenylethynyl)benzonitrile involves its interaction with molecular targets through its nitrile and phenylethynyl groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific application and conditions. The compound can participate in nucleophilic aromatic substitution reactions, where the nitrile group acts as an electron-withdrawing group, facilitating the substitution process .
相似化合物的比较
Similar Compounds
4-(Phenylethynyl)benzonitrile: Similar structure but with the phenylethynyl group at the para position.
Benzonitrile: Lacks the phenylethynyl group, making it less reactive in certain types of reactions.
Uniqueness
2-(Phenylethynyl)benzonitrile is unique due to the presence of both the phenylethynyl and nitrile groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler benzonitrile derivatives.
属性
IUPAC Name |
2-(2-phenylethynyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWIZHHYPZTWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene](/img/structure/B3259563.png)

